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Compound of Interest

Compound Name: 9-Anthraceneboronic acid

Cat. No.: B152767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
9-Anthraceneboronic acid is a versatile molecule that holds significant promise in various

facets of drug discovery. Its unique structure, combining the fluorescent anthracene core with

the diol-binding boronic acid moiety, makes it a valuable tool for developing fluorescent probes,

targeted drug delivery systems, and therapeutic agents. This document provides detailed

application notes and experimental protocols for the use of 9-anthraceneboronic acid and its

derivatives in key areas of drug discovery, including saccharide sensing, photodynamic

therapy, and as a building block for novel therapeutics.

Physicochemical Properties and Handling
9-Anthraceneboronic acid typically appears as a light yellow to yellow crystalline powder. It is

soluble in organic solvents such as DMSO and methanol. For aqueous solutions, the final

concentration of the organic solvent should be kept low (e.g., <1%) to avoid interfering with

biological assays.

Table 1: Physicochemical Properties of 9-Anthraceneboronic Acid
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Property Value Reference

CAS Number 100622-34-2 [1]

Molecular Formula C₁₄H₁₁BO₂ [1]

Molecular Weight 222.05 g/mol [1]

Melting Point 203-250 °C [2]

Appearance
Light yellow to yellow

crystalline powder
Chem-Impex

Purity ≥95.0% [2]

Application 1: Fluorescent Saccharide Sensing
The boronic acid group of 9-anthraceneboronic acid can reversibly bind with 1,2- and 1,3-

diols, which are common structural motifs in saccharides. This binding event can modulate the

fluorescence properties of the anthracene core, allowing for the development of "turn-on" or

ratiometric fluorescent sensors for saccharides. This is particularly relevant for monitoring

glucose levels in biological systems.

Quantitative Data: Saccharide Binding
The binding affinity of 9-anthraceneboronic acid and its derivatives to various saccharides

can be quantified by determining the association constant (Kₐ).

Table 2: Association Constants (Kₐ) of Anthraceneboronic Acid Derivatives with Saccharides
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Derivative Saccharide Kₐ (M⁻¹) Conditions Reference

Mc-CDBA Glucose 7.1 × 10²

0.5% MeOH/PBS

buffer, pH 7.4, 25

°C

[3]

Ca-CDBA Glucose 4.5 × 10³

0.5%

DMSO/PBS

buffer, pH 7.4, 25

°C

[3]

Bisanthracene

bisboronic acid
D-Fructose 504 Not specified [4]

Bisanthracene

bisboronic acid
D-Glucose 2 Not specified [4]

Experimental Protocol: In Vitro Saccharide Sensing
This protocol describes the general procedure for measuring the fluorescence response of a 9-
anthraceneboronic acid-based probe to a specific saccharide.

Materials:

9-Anthraceneboronic acid derivative (probe)

Saccharide of interest (e.g., glucose, fructose)

Phosphate-Buffered Saline (PBS), pH 7.4

DMSO or Methanol (for stock solution)

Fluorescence spectrophotometer

Quartz cuvettes

Procedure:

Stock Solution Preparation:
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Prepare a 1 mM stock solution of the 9-anthraceneboronic acid probe in a minimal

amount of DMSO or methanol.

Prepare a 100 mM stock solution of the saccharide in PBS.

Working Solution Preparation:

Dilute the probe stock solution in PBS to a final working concentration (e.g., 10 µM).

Ensure the final organic solvent concentration is below 1%.

Prepare a series of saccharide solutions of varying concentrations by serially diluting the

saccharide stock solution with PBS.

Fluorescence Measurement:

Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

Set the excitation and emission wavelengths appropriate for the specific probe (e.g., for

Mc-CDBA, λex = 393 nm, λem = 457 nm).[3]

Add a fixed volume of the probe working solution to a quartz cuvette.

Record the initial fluorescence spectrum (F₀) of the probe solution.

Add small aliquots of the saccharide solutions of increasing concentration to the cuvette,

mixing thoroughly after each addition.

Record the fluorescence spectrum after each addition.

Data Analysis:

Plot the change in fluorescence intensity (F/F₀) against the saccharide concentration.

Determine the association constant (Kₐ) by fitting the data to a suitable binding model

(e.g., 1:1 binding isotherm).

Experimental Workflow: Saccharide Sensing
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Workflow for in vitro saccharide sensing.

Application 2: Photodynamic Therapy (PDT)
Anthracene derivatives can act as photosensitizers, which upon activation by light of a specific

wavelength, generate reactive oxygen species (ROS) that can induce cell death. This property

makes them promising candidates for photodynamic therapy, a minimally invasive cancer

treatment.

Quantitative Data: Photosensitizing Properties
The efficiency of a photosensitizer is often characterized by its singlet oxygen quantum yield

(ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed.

Table 3: Singlet Oxygen Quantum Yields of Anthracene Derivatives
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Derivative
Singlet Oxygen
Quantum Yield
(ΦΔ)

Solvent Reference

Anthracene-

functionalized

semiconducting

compound (DPPA)

0.213 Dichloromethane [5]

Anthracene

functionalized

BODIPY derivative

(BDPIA)

0.70 Dichloromethane

Experimental Protocol: In Vitro Photodynamic Therapy
This protocol outlines a general procedure for evaluating the in vitro photodynamic efficacy of

an anthracene-based photosensitizer.

Materials:

Cancer cell line (e.g., HeLa, A549)

Complete cell culture medium

Anthracene-based photosensitizer (PS)

Phosphate-Buffered Saline (PBS)

Light source with a specific wavelength corresponding to the PS absorption maximum

Photometer to measure light irradiance

96-well plates

MTT assay kit for cytotoxicity assessment

DCFH-DA for ROS detection
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Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of

treatment.

Incubate overnight at 37°C in a 5% CO₂ incubator.

Photosensitizer Incubation:

Prepare a stock solution of the photosensitizer in DMSO and dilute it to the desired

concentrations in complete cell culture medium.

Remove the old medium from the cells and replace it with the medium containing the

photosensitizer.

Incubate for a predetermined time (e.g., 1-4 hours) at 37°C, protected from light.

Irradiation:

Wash the cells twice with PBS to remove the extracellular photosensitizer.

Add fresh, phenol red-free medium.

Irradiate the cells with a light source at a specific wavelength and light dose (e.g., 1-10

J/cm²). Include non-irradiated "dark toxicity" controls.

Post-Irradiation Incubation:

Return the plates to the incubator for 24-48 hours.

Assessment of Cytotoxicity (MTT Assay):

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control.

Detection of Intracellular ROS (DCFH-DA Assay):

Immediately after irradiation, wash the cells with PBS.

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in

the dark.

Wash the cells with PBS.

Measure the fluorescence intensity using a fluorescence microplate reader or visualize

under a fluorescence microscope (Ex/Em ≈ 485/529 nm).

Signaling Pathway: PDT-Induced Apoptosis
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PDT-induced apoptosis signaling pathway.
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Application 3: Theranostic Applications
Theranostics combines therapeutic and diagnostic capabilities in a single agent. 9-
Anthraceneboronic acid and its derivatives can be developed into theranostic agents by

leveraging the fluorescent properties of the anthracene core for imaging and the boronic acid

moiety for targeting or therapeutic action. For example, a derivative could be designed to bind

to sialic acid residues overexpressed on cancer cells, allowing for targeted imaging and

subsequent photodynamic therapy.

Experimental Protocol: Synthesis of a Hypothetical
Theranostic Agent
This protocol describes a conceptual synthesis of a theranostic agent based on 9-
anthraceneboronic acid for targeted imaging and therapy.

Materials:

9-Anthraceneboronic acid

A targeting ligand with a free amine group (e.g., a peptide that binds to a cancer cell

receptor)

Coupling agents (e.g., EDC, NHS)

Organic solvents (e.g., DMF, DCM)

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

Activation of 9-Anthraceneboronic Acid:

If necessary, modify the 9-anthraceneboronic acid to introduce a carboxylic acid group

for conjugation.

Dissolve the carboxylated 9-anthraceneboronic acid in DMF.
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Add EDC and NHS to activate the carboxylic acid group, forming an NHS ester. Stir at

room temperature for 2-4 hours.

Conjugation to the Targeting Ligand:

Dissolve the targeting ligand in DMF.

Add the activated 9-anthraceneboronic acid solution to the targeting ligand solution.

Add a base (e.g., triethylamine) to facilitate the reaction.

Stir the reaction mixture overnight at room temperature.

Purification:

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the final

theranostic conjugate.

Characterization:

Confirm the structure of the conjugate using techniques such as NMR and mass

spectrometry.

Evaluate the photophysical properties (absorption, emission, quantum yield) of the

conjugate.

Assess the binding affinity of the conjugate to its target.

Logical Relationship: Theranostic Agent Design
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Design logic of a theranostic agent.

Cytotoxicity Assessment
When developing new therapeutic agents, it is crucial to assess their cytotoxicity against both

cancer and normal cell lines to determine their therapeutic window. The MTT assay is a

standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 4: IC₅₀ Values of Selected Anthracene Derivatives in Cancer Cell Lines

Cell Line Compound IC₅₀ (µM) Reference

Human kidney cells

(A498)

DPPA Nanoparticles

(with laser)
15.8 µg/ml [5]

Note: Direct IC₅₀ values for 9-anthraceneboronic acid were not readily available in the

searched literature. The provided value is for a derivative.

Experimental Protocol: MTT Cytotoxicity Assay
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This protocol provides a detailed method for determining the cytotoxicity of a 9-
anthraceneboronic acid derivative using the MTT assay.

Materials:

Cancer cell line of interest

Complete cell culture medium

9-Anthraceneboronic acid derivative

DMSO

MTT solution (5 mg/mL in PBS)

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment:

Prepare serial dilutions of the test compound in complete medium.

Remove the old medium and add 100 µL of the compound-containing medium to the wells.

Include a vehicle control (medium with the same concentration of DMSO as the highest

compound concentration).

Incubate for 48-72 hours.

MTT Addition and Incubation:
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Add 10-20 µL of MTT solution to each well.

Incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.

Formazan Solubilization:

Carefully remove the medium containing MTT.

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance at a wavelength between 570 and 590 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the compound concentration and determine the

IC₅₀ value.

Experimental Workflow: MTT Assay
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Workflow for the MTT cytotoxicity assay.
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Conclusion
9-Anthraceneboronic acid is a highly adaptable platform for the development of innovative

tools and therapeutics in drug discovery. Its inherent fluorescence and ability to interact with

biological molecules make it a valuable scaffold for creating sensors, photosensitizers, and

targeted drug delivery systems. The protocols and data presented in these application notes

provide a foundation for researchers to explore and expand the use of this promising

compound in their own drug discovery endeavors. Further research into novel derivatives and

applications of 9-anthraceneboronic acid is warranted to fully realize its potential in advancing

medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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